molecular formula C12H10N4 B075752 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-13-9

5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B075752
CAS RN: 1501-13-9
M. Wt: 210.23 g/mol
InChI Key: NQKXWFXNLQYDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets in the cell. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and is a target for anti-cancer drugs.

Biochemical And Physiological Effects

5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs based on the compound for the treatment of various types of cancer. Additionally, the compound could be further studied for its potential applications in the treatment of viral infections, such as hepatitis C. Finally, the compound could be further studied to better understand its mechanism of action and to identify new molecular targets for drug development.

Scientific Research Applications

5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, the compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

CAS RN

1501-13-9

Product Name

5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H3,13,14,15,16)

InChI Key

NQKXWFXNLQYDHZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C3C2=C(NC=N3)N

SMILES

C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N

Other CAS RN

1501-13-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[3-Cyano-4-(4-methoxy-phenyl)-1H-pyrrol-2-yl]-formamidine: 6.0 g of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile are dissolved in 80 ml of triethyl orthoformate, and the solution is stirred for 1 hour at 140° C. The triethyl orthoformate is removed under a high vacuum and the residue is dissolved in methanol saturated with ammonia. Stirring is carried out for 24 hours at room temperature, followed by filtration. The product is recrystallised from ethanol. M.p.: 238-239° C.
Name
N-[3-Cyano-4-(4-methoxy-phenyl)-1H-pyrrol-2-yl]-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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